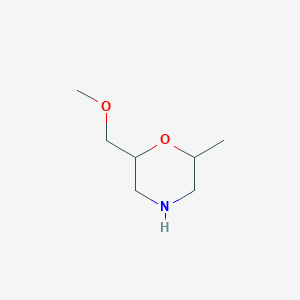

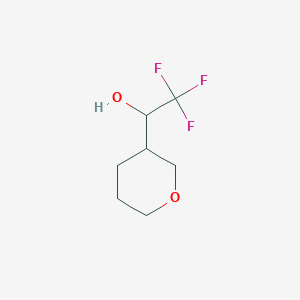

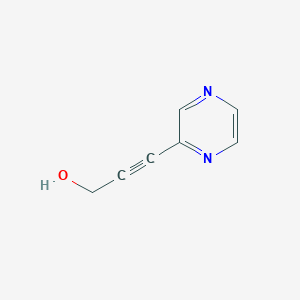

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (MPPC) is a pyrazole-based compound that has been studied for its potential applications in a variety of scientific and medical research. MPPC is a relatively new compound, and as such, there is still much to be learned about its properties, mechanisms of action, and potential applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde , have been shown to exhibit antimicrobial properties . These compounds can be used to develop new antibiotics that target resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance.

Anti-inflammatory Agents

The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of chronic inflammatory diseases . By modulating the inflammatory pathways, these compounds could provide relief for conditions such as arthritis and inflammatory bowel disease.

Antiviral Applications

Pyrrolopyrazine derivatives have also been explored for their antiviral activities . They could be used in the synthesis of drugs aimed at treating viral infections, including those caused by emerging and re-emerging viruses.

Antifungal Uses

The structure of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is conducive to antifungal activity . This application is particularly important in agriculture, where fungal infections can devastate crops, as well as in medicine for treating fungal infections in humans.

Antioxidant Properties

These compounds can act as antioxidants, helping to protect cells from oxidative stress . This property is beneficial in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders.

Antitumor and Kinase Inhibitory

Pyrrolopyrazine derivatives, including 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde , have shown promise in antitumor applications and as kinase inhibitors . They could be used in cancer therapy, either alone or in combination with other treatments, to inhibit the growth of tumors.

Mécanisme D'action

Mode of action

Similar compounds often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Related compounds have been shown to impact a variety of pathways related to the biological activities mentioned above .

Result of action

Based on the activities of similar compounds, it could potentially have a variety of effects depending on the target and pathway affected .

Propriétés

IUPAC Name |

1-methyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-5-7(6-14)9(12-13)8-4-10-2-3-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOXWSUMGXZUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=NC=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)

![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)